N'-(3-allyl-2-hydroxybenzylidene)-2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
Description
N'-(3-Allyl-2-hydroxybenzylidene)-2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a synthetic acetohydrazide derivative featuring a 1,2,4-triazole core substituted with an allyl group at position 4 and a 1-naphthylamino-methyl moiety at position 3. The hydrazide side chain is further functionalized with a 3-allyl-2-hydroxybenzylidene group, conferring distinct electronic and steric properties. This compound belongs to a class of nitrogen- and sulfur-containing heterocycles known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .
Properties
Molecular Formula |
C28H28N6O2S |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H28N6O2S/c1-3-9-21-12-7-13-22(27(21)36)17-30-32-26(35)19-37-28-33-31-25(34(28)16-4-2)18-29-24-15-8-11-20-10-5-6-14-23(20)24/h3-8,10-15,17,29,36H,1-2,9,16,18-19H2,(H,32,35)/b30-17+ |
InChI Key |
DJJLIIOAZTUVDX-OCSSWDANSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=CC4=CC=CC=C43)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous 1,2,4-triazole-acetohydrazide derivatives, focusing on synthesis, structural features, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Key structural variations among analogues include:
- Triazole substituents : Allyl, aryl, or alkyl groups at positions 4 and 4.
- Hydrazide side chain : Substituted benzylidene or heteroaromatic groups.
Key Observations :
- The allyl groups (on both triazole and benzylidene) introduce steric bulk and electron-rich regions, which may influence solubility and reactivity compared to ethyl or methyl substituents .
- Nitro and methoxy groups in increase molecular polarity, likely reducing lipophilicity relative to the target compound.
Physicochemical Properties
- Molecular Weight : Estimated at ~600 g/mol, higher than analogues with simpler substituents (e.g., 436.53 g/mol in ), due to the naphthyl and allyl groups.
- Solubility : The naphthyl group may reduce aqueous solubility compared to compounds with polar nitro or hydroxyl groups (e.g., ).
- Stability : The allyl groups could increase susceptibility to oxidation, necessitating storage under inert conditions.
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three modular components:
- 4-Allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazole-3-thiol : Serves as the sulfanyl donor.
- 2-Chloroacetohydrazide : Provides the acetohydrazide backbone.
- 3-Allyl-2-hydroxybenzaldehyde : Forms the Schiff base via condensation.
The convergent synthesis strategy prioritizes the independent preparation of the triazole-thiol and acetohydrazide intermediates, followed by their coupling and subsequent Schiff base formation.
Stepwise Preparation Methods
Synthesis of 4-Allyl-5-[(1-Naphthylamino)Methyl]-4H-1,2,4-Triazole-3-Thiol
Cyclization of Thiosemicarbazide
The triazole core is synthesized via a one-pot cyclization reaction adapted from Shah et al.. A mixture of 4-allylthiosemicarbazide (1.0 equiv) and 1-naphthylamine (1.2 equiv) in ethanol is refluxed with 2 N sodium hydroxide for 6 hours. The reaction proceeds through nucleophilic attack and subsequent cyclodehydration to yield the triazole-thiol intermediate.
Reaction Conditions :
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Allylthiosemicarbazide | 10 mmol | Ethanol | Reflux | 6 h | 72% |
| 1-Naphthylamine | 12 mmol | Ethanol | Reflux | 6 h | - |
The crude product is purified via recrystallization from methanol, yielding white crystals.
Mannich Reaction for Aminomethylation
The 5-position of the triazole is functionalized using a Mannich reaction. 4-Allyl-4H-1,2,4-triazole-3-thiol (1.0 equiv), 1-naphthylamine (1.5 equiv), and formaldehyde (37% aqueous solution, 2.0 equiv) are stirred in dioxane at 60°C for 12 hours. The reaction introduces the [(1-naphthylamino)methyl] group via in situ imine formation and subsequent nucleophilic addition.
Key Characterization :
Formation of 2-({4-Allyl-5-[(1-Naphthylamino)Methyl]-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetohydrazide
Nucleophilic Substitution
The triazole-thiol intermediate (1.0 equiv) is reacted with 2-chloroacetohydrazide (1.2 equiv) in dimethylformamide (DMF) containing potassium carbonate (2.0 equiv) at 80°C for 8 hours. The sulfanyl group is introduced via an SN2 mechanism, displacing chloride.
Reaction Optimization :
- Solvent Screening : DMF outperforms acetone and ethanol due to superior solubility of intermediates.
- Catalyst : Potassium iodide (0.1 equiv) enhances reaction rate by facilitating ligand exchange.
Workup : The mixture is poured into ice-water, and the precipitate is filtered and washed with cold ethanol.
Condensation with 3-Allyl-2-Hydroxybenzaldehyde to Form the Schiff Base
Aldol Condensation
The acetohydrazide (1.0 equiv) and 3-allyl-2-hydroxybenzaldehyde (1.5 equiv) are refluxed in ethanol with glacial acetic acid (2 drops) for 6 hours. The reaction forms the Schiff base via dehydration, yielding the target compound as a yellow solid.
Critical Parameters :
- Acid Catalyst : Glacial acetic acid protonates the carbonyl oxygen, enhancing electrophilicity.
- Temperature : Reflux conditions (78°C) drive equilibrium toward imine formation.
Purification : Column chromatography (silica gel, DCM:MeOH 15:1) affords the pure product.
Optimization of Reaction Conditions
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥98% purity, with a retention time of 6.34 minutes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
